molecular formula C7H5ClFNO2 B1280591 Methyl 6-chloro-5-fluoropyridine-3-carboxylate CAS No. 78686-78-9

Methyl 6-chloro-5-fluoropyridine-3-carboxylate

Cat. No.: B1280591
CAS No.: 78686-78-9
M. Wt: 189.57 g/mol
InChI Key: KDMTVIVGDHCOAH-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-fluoropyridine-3-carboxylate is a fluorinated ester with the molecular formula C₇H₅ClFNO₂ and a molecular weight of 189.57 g/mol . It is a derivative of nicotinic acid and is used primarily in research settings. This compound is known for its unique chemical properties, making it valuable in various scientific applications.

Scientific Research Applications

Methyl 6-chloro-5-fluoropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

    Biology: The compound is used in biochemical research to study enzyme interactions and metabolic pathways involving fluorinated compounds.

    Medicine: While not used directly as a drug, it serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving fluorine atoms.

    Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and electronic materials

Safety and Hazards

“Methyl 6-chloro-5-fluoronicotinate” should be handled with care. It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . It’s also advised to store the compound in a well-ventilated place and keep the container tightly closed .

Biochemical Analysis

Biochemical Properties

Methyl 6-chloro-5-fluoronicotinate plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, influencing their activity and function . The nature of these interactions often involves binding to specific active sites on the enzymes, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

Methyl 6-chloro-5-fluoronicotinate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the expression of certain genes involved in metabolic processes, thereby altering the overall metabolic flux within the cell . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses .

Molecular Mechanism

The molecular mechanism of action of Methyl 6-chloro-5-fluoronicotinate involves its binding interactions with biomolecules. This compound can bind to specific proteins and enzymes, leading to changes in their activity . For instance, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting the overall biochemical pathways in which these enzymes are involved . Additionally, Methyl 6-chloro-5-fluoronicotinate can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 6-chloro-5-fluoronicotinate can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that Methyl 6-chloro-5-fluoronicotinate remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to changes in cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of Methyl 6-chloro-5-fluoronicotinate vary with different dosages in animal models. At lower doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of Methyl 6-chloro-5-fluoronicotinate can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes .

Metabolic Pathways

Methyl 6-chloro-5-fluoronicotinate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic reactions . For instance, it may inhibit or activate enzymes that play a role in the synthesis or degradation of specific metabolites, thereby influencing the overall levels of these metabolites within the cell .

Transport and Distribution

The transport and distribution of Methyl 6-chloro-5-fluoronicotinate within cells and tissues are critical for its activity and function . This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects on cellular processes . The distribution of Methyl 6-chloro-5-fluoronicotinate within tissues can also influence its overall activity and effectiveness .

Subcellular Localization

Methyl 6-chloro-5-fluoronicotinate exhibits specific subcellular localization, which can affect its activity and function . This compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence metabolic processes and energy production . The subcellular localization of Methyl 6-chloro-5-fluoronicotinate is crucial for its role in regulating cellular function and biochemical pathways .

Preparation Methods

Methyl 6-chloro-5-fluoropyridine-3-carboxylate can be synthesized through several methods. One common synthetic route involves the fluoride-chloride exchange reaction. This method starts with methyl 5,6-dichloronicotinate, which undergoes a substitution reaction where one chlorine atom is replaced by a fluorine atom . The reaction typically requires specific conditions, such as the presence of a fluoride source and a suitable solvent.

Chemical Reactions Analysis

Methyl 6-chloro-5-fluoropyridine-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium fluoride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Methyl 6-chloro-5-fluoropyridine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

methyl 6-chloro-5-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-5(9)6(8)10-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMTVIVGDHCOAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506563
Record name Methyl 6-chloro-5-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78686-78-9
Record name Methyl 6-chloro-5-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-chloro-5-fluoronicotinate
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